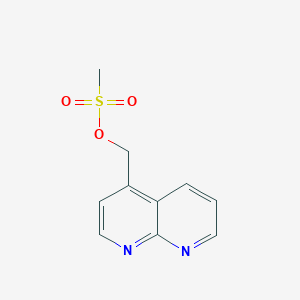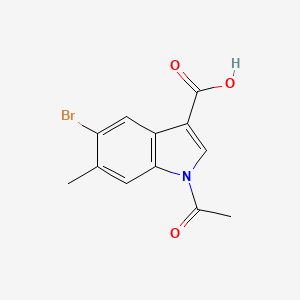
(1,8-Naphthyridin-4-yl)methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (1,8-Naphthyridin-4-yl)methyl methanesulfonate typically involves the reaction of 1,8-naphthyridine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
(1,8-Naphthyridin-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The naphthyridine ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1,8-Naphthyridin-4-yl)methyl methanesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to undergo diverse chemical transformations.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of materials with specific electronic and photochemical properties.
Wirkmechanismus
The mechanism of action of (1,8-Naphthyridin-4-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The naphthyridine core can intercalate with DNA, disrupting its function and leading to cell death in certain types of cancer cells . Additionally, the compound can inhibit specific enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (1,8-Naphthyridin-4-yl)methyl methanesulfonate include other naphthyridine derivatives such as:
1,5-Naphthyridine: Known for its biological activities and applications in medicinal chemistry.
2,7-Naphthyridine: Used in the synthesis of various heterocyclic compounds with potential pharmaceutical applications.
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of the methanesulfonate group, which imparts distinct chemical reactivity and biological properties .
Eigenschaften
Molekularformel |
C10H10N2O3S |
|---|---|
Molekulargewicht |
238.27 g/mol |
IUPAC-Name |
1,8-naphthyridin-4-ylmethyl methanesulfonate |
InChI |
InChI=1S/C10H10N2O3S/c1-16(13,14)15-7-8-4-6-12-10-9(8)3-2-5-11-10/h2-6H,7H2,1H3 |
InChI-Schlüssel |
IXSIIFABAUUJLY-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCC1=C2C=CC=NC2=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13888175.png)
![Methyl 7-(furan-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13888183.png)





![Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13888233.png)
![5-Chloro-6-iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13888240.png)


![Ethyl 2-(7-(4-Cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B13888268.png)

